1-(3,5-Dimethylphenyl)ethan-1-amine

概要

説明

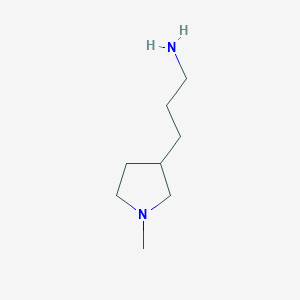

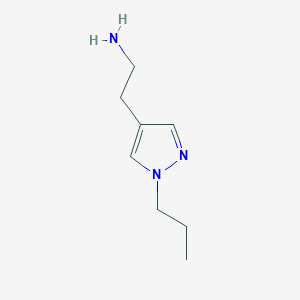

1-(3,5-Dimethylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically stored at 4°C and is in liquid form .

Synthesis Analysis

The synthesis of 1-(3,5-Dimethylphenyl)ethan-1-amine involves a two-stage process . In the first stage, 3,5-dimethylacetophenone is dissolved in ethanolic NH3 solution, to which tetrapropylorthotitanate is added. The mixture is stirred for 6 hours at room temperature . In the second stage, sodium tetrahydroborate is added to the reaction solution and the mixture is stirred overnight at room temperature .Molecular Structure Analysis

The IUPAC name for 1-(3,5-Dimethylphenyl)ethan-1-amine is 1-(3,5-dimethylphenyl)ethanamine . The InChI code is 1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(3,5-Dimethylphenyl)ethan-1-amine have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

1-(3,5-Dimethylphenyl)ethan-1-amine is a liquid at room temperature . It has a molecular weight of 149.23 g/mol .科学的研究の応用

Transaminase-Mediated Chiral Selective Synthesis

- Application Summary: This compound is used in the chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . This process is important for the synthesis of different active pharmaceutical entities .

- Methods of Application: The process involves the use of transaminases, specifically ATA-025, and dimethylsulfoxide (10% V/V) as the co-solvent . The variables such as enzyme loading, substrate loading, temperature, and pH were optimized for maximum conversion and yield .

- Results: The optimized reaction conditions resulted in a maximum conversion of 99.22±2.61%, product formation of 49.55 g/L, and an actual product recovery of 38.16 g corresponding to a product yield of 77.03±1.01% .

Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist

- Application Summary: The compound is used as an agonist for the trace amine-associated receptor 1 (TAAR1), which is significant in the treatment of psychotic disorders .

- Methods of Application: A focused in-house library of about 1000 compounds was screened for agonistic activity towards TAAR1 . Extensive analog synthesis and testing identified compound 62 (LK00764) with EC50 = 4.0 nM .

- Results: The compound demonstrated notable efficacy in schizophrenia-related in vivo tests such as MK-801-induced hyperactivity and spontaneous activity in rats, locomotor hyperactivity of dopamine transporter knockout (DAT-KO) rats, and stress-induced hyperthermia .

Safety And Hazards

特性

IUPAC Name |

1-(3,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGRGXSRUZMWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)

![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)